molecular formula C6H12O6 B7802079 L-Glucose

L-Glucose

Cat. No. B7802079
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-ZZWDRFIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-glucopyranose is the L-enantiomer of glucopyranose. It is a L-glucose and a glucopyranose.
See also: D-Glucose (related);  DL-glucose (related).

Scientific Research Applications

Glucose Sensing in Complex Media

L-Glucose has been utilized in a novel approach for glucose sensing in complex media like human serum and cell culture mediums. The method involves using a biomimetic receptor mixed with a sample, adding L-glucose, and measuring the induced circular dichroism (CD) spectrum. The involvement of L-glucose doubles the signal range from the CD spectrometer and allows sensitivity adjustment over a wide dynamic range, which is crucial for glucose determination in complex biological samples (Tromans et al., 2020).

Cancer Diagnosis

Research has shown that L-glucose can be bound to a fluorescent detector, producing a probe specifically taken up by malignant cancer cells. This provides a unique method for cancer cell detection and characterization, suggesting the potential application of L-glucose in cancer diagnosis (Anastasiou et al., 2021).

Glucose Interaction with Proteins

A study on the interaction of glucose with lactoferrin, a protein, showed that binding with glucose can change the protein's native state. This interaction affects the protein's conformation and its biological activities, like cell proliferation, suggesting a significant role of L-glucose in protein-glucose interactions and their biological implications (Wen et al., 2012).

Biosensor Development

L-Glucose has been instrumental in the development of biosensors. For example, a fluorescent biosensor using lysozyme-stabilized copper nanoclusters demonstrated high selectivity and sensitivity for glucose detection, potentially useful for diabetes diagnosis. The use of L-glucose in this context highlights its role in advancing biosensor technology (Wang et al., 2015).

properties

IUPAC Name

(3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-ZZWDRFIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

921-60-8
Record name L-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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